molecular formula C9H13ClN4O2 B2416104 (R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride CAS No. 1233860-13-3

(R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

Cat. No. B2416104
CAS RN: 1233860-13-3
M. Wt: 244.68
InChI Key: QCPBMHLMRLFJAH-OGFXRTJISA-N
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Description

(R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, also known as 5-Nitro-2-(3-pyrrolidinylmethyl)pyridine hydrochloride, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

1. Reactivity in Cycloaddition Reactions

(R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride demonstrates notable reactivity in 1,3-dipolar cycloaddition reactions. This reactivity has been explored in the formation of tetrazolinones and substituted amines, indicating its potential utility in synthesizing diverse heterocyclic compounds. For instance, its cycloaddition to trimethylsilylazide afforded tetrazolinones, showcasing its versatile application in organic synthesis (Holt & Fiksdahl, 2007).

2. Synthesis of Nitropyridines

The compound plays a crucial role in the synthesis of nitropyridines, which are valuable in various chemical reactions. Its involvement in reactions leading to the formation of 5-nitropyridine-2-sulfonic acid and a series of 2-substituted-5-nitropyridines highlights its significance in creating structurally diverse nitropyridines (Bakke, 2005).

3. Pyrrolidines Synthesis

This compound is instrumental in synthesizing pyrrolidines, which are significant in medicinal chemistry. A study examining the synthesis of pyrrolidines through [3+2] cycloaddition with trans-3,3,3-trichloro-1-nitroprop-1-ene highlights its role in creating biologically relevant heterocycles (Żmigrodzka et al., 2022).

4. Formation of Condensed Pyrrolines

The compound is also utilized in the formation of new derivatives of pyrroline and pyrrolidine condensed with a pyridine ring. This illustrates its utility in the creation of complex organic molecules with potential pharmaceutical applications (Bastrakov et al., 2021).

5. Crystal and Molecular Structure Studies

The study of pyrrolidine compounds, including derivatives of (R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, has been significant due to their biological activities. Investigations into the crystal and molecular structures of these compounds contribute to our understanding of their chemical properties and potential applications (Gajda et al., 2016).

6. Synthesis of Pyrrole and Pyrrole Derivatives

This compound's role in the synthesis of pyrrole and pyrrole derivatives is noteworthy. Pyrrole derivatives are essential in forming many biologically significant molecules, including heme and chlorophyll, indicating the compound's relevance in biosynthetic pathways (Anderson & Liu, 2000).

properties

IUPAC Name

(3R)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c10-7-3-4-12(6-7)9-2-1-8(5-11-9)13(14)15;/h1-2,5,7H,3-4,6,10H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPBMHLMRLFJAH-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

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